molecular formula C8H8O2 B146814 2'-Hydroxyacetophenone CAS No. 125507-95-1

2'-Hydroxyacetophenone

Cat. No. B146814
M. Wt: 136.15 g/mol
InChI Key: JECYUBVRTQDVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyacetophenone is an organic compound with the chemical formula C8H8O2. It is a white crystalline solid that is soluble in water and commonly used in scientific research.

Scientific Research Applications

  • Anti-inflammatory and Antioxidative Properties : 2'-Hydroxyacetophenone exhibits significant anti-inflammatory and antioxidative effects. In studies, it has been shown to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases (Chang, Chen, Lin, & Peng, 2017).

  • Chemical Synthesis and Modifications : This compound has been used in various synthetic applications, including the alkylation of 2'-hydroxyacetophenone with alcohols to produce C-alkylated products (Hunter, Rice, Lowe, Pask, Warriner, & Sridharan, 2017), and in the liquid-phase synthesis of 2'-hydroxychalcones, which have shown antiproliferative activity (Stoyanov, Champavier, Simon, & Basly, 2002).

  • Catalysis Research : Research has also explored its role in catalysis, such as in reactions with benzaldehyde over ZSM-5 catalysts (Saravanamurugan, Palanichamy, Arabindoo, & Murugesan, 2004).

  • Structural and Spectroscopic Studies : Studies have also focused on the structural and spectroscopic properties of 2'-hydroxyacetophenone and its derivatives. This includes analysis of its stable geometry, vibrational frequencies, and reactivity descriptors (Arjunan, Devi, Subbalakshmi, Rani, & Mohan, 2014).

  • Phytochemical Research : The biosynthesis of hydroxyacetophenones in plants has been studied, highlighting their role in plant defense mechanisms (Parent, Giguére, Mageroy, Bohlmann, & MacKay, 2018).

  • Photophysical Properties : Research into the phototautomerization of o-hydroxyacetophenone derivatives in polar solvents has provided insights into their photophysical properties, which is significant for understanding their behavior in various applications (Sarkar, Weragoda, Ranaweera, & Gudmundsdottir, 2015).

properties

IUPAC Name

1-(2-hydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECYUBVRTQDVAT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID7040285
Record name 2-Hydroxyacetophenone
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Molecular Weight

136.15 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethanone, 1-(2-hydroxyphenyl)-
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Boiling Point

213.00 °C. @ 717.00 mm Hg
Record name 2'-Hydroxyacetophenone
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Vapor Pressure

0.00748 [mmHg]
Record name 2'-Hydroxyacetophenone
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Product Name

2'-Hydroxyacetophenone

CAS RN

118-93-4
Record name 2′-Hydroxyacetophenone
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Record name 2'-HYDROXYACETOPHENONE
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Melting Point

4 - 6 °C
Record name 2'-Hydroxyacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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